N-Ethyl vs. N-Methyl Substitution: Renin Inhibitory Potency Comparison
In a head-to-head comparison within the same N-(piperidin-3-yl)pyrimidine-5-carboxamide series, the N-ethyl analog (derived from 1-Boc-3-ethylaminopiperidine) demonstrated an IC₅₀ of 11 µM against recombinant human renin, whereas the N-methyl analog showed no meaningful inhibition (IC₅₀ > 100 µM) [1]. This >9-fold difference in potency is attributed to a lipophilic interaction between the ethyl group and the renin active site. For procurement purposes, this indicates that the ethylamino building block is uniquely capable of delivering the required potency in this chemotype, while the methylamino version is effectively inactive in this context.
| Evidence Dimension | Renin inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11 µM (N-ethyl analog 7, derived from 1-Boc-3-ethylaminopiperidine) |
| Comparator Or Baseline | IC₅₀ > 100 µM (N-methyl analog 6, derived from 1-Boc-3-(methylamino)piperidine, CAS 392331-89-4) |
| Quantified Difference | >9-fold improvement in potency for the N-ethyl analog |
| Conditions | Recombinant human renin mobility shift assay; duplicate measurements; 95% confidence interval 9.0–13 µM for compound 7 |
Why This Matters
The >9-fold potency advantage of the N-ethyl analog means that medicinal chemistry teams requiring renin inhibitory activity in this scaffold must procure the ethylamino building block, as the methylamino alternative is essentially inactive.
- [1] Imaeda, Y., et al. Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors. Bioorganic & Medicinal Chemistry, 2016, 24, 5771–5780. Table 1. View Source
